3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide
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Overview
Description
3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide is an organic compound that features a bromine atom, a cyanocyclopropyl group, and a propan-2-yloxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the bromination of a suitable benzamide precursor, followed by the introduction of the cyanocyclopropyl group through a cyclopropanation reaction. The final step involves the etherification of the benzamide with propan-2-ol under basic conditions to introduce the propan-2-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and cyclopropanation steps, as well as the implementation of efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzamides.
Scientific Research Applications
3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide involves its interaction with specific molecular targets. The cyanocyclopropyl group is known to interact with certain enzymes, potentially inhibiting their activity. The bromine atom and propan-2-yloxy group may also contribute to the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide
- 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide
- 3-Bromo-N-(1-cyanocyclopropyl)-5-methoxybenzamide
Uniqueness
3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide is unique due to the presence of the propan-2-yloxy group, which can influence its solubility, reactivity, and biological activity. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
3-bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-9(2)19-12-6-10(5-11(15)7-12)13(18)17-14(8-16)3-4-14/h5-7,9H,3-4H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITINLVOLXQOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)NC2(CC2)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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